Cyclohexanone, 2,6-dibenzoyl-
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Overview
Description
Cyclohexanone, 2,6-dibenzoyl- is an organic compound with the molecular formula C20H18O3 It features a cyclohexanone core substituted with two benzoyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 2,6-dibenzoyl- can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2,6-dibenzoyl- are not well-documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Cyclohexanone, 2,6-dibenzoyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ketone groups can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or halogenated benzoyl derivatives.
Scientific Research Applications
Cyclohexanone, 2,6-dibenzoyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-dibenzoyl- involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexanone ring.
2,6-Dimethylcyclohexanone: A cyclohexanone derivative with methyl groups at the 2 and 6 positions.
2,6-Dichlorocyclohexanone: A cyclohexanone derivative with chlorine atoms at the 2 and 6 positions.
Comparison: Cyclohexanone, 2,6-dibenzoyl- is unique due to the presence of two benzoyl groups, which significantly alter its chemical reactivity and potential applications compared to simpler cyclohexanone derivatives. The aromatic rings introduce additional sites for substitution reactions and enhance the compound’s potential for biological activity.
Properties
CAS No. |
16094-85-2 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,6-dibenzoylcyclohexan-1-one |
InChI |
InChI=1S/C20H18O3/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20(16)23)19(22)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI Key |
RVBGQHCKEMNVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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